methyl 1-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
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Overview
Description
Methyl 1-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carboxylate group, and a methylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 3-methylbenzylamine with ethyl 2-oxo-4-phenylbutanoate under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired pyrrolidine derivative. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a reducing agent, such as sodium borohydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolidine derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 1-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 1-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
- Ethyl 1-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
- Methyl 1-[(3-methylphenyl)methyl]-4-oxopyrrolidine-3-carboxylate
Uniqueness
Methyl 1-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of the methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 1-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-4-3-5-11(6-10)8-15-9-12(7-13(15)16)14(17)18-2/h3-6,12H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPVFKAALVPDTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CC(CC2=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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